3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one

PI3K isoform selectivity biochemical IC₅₀ dual inhibition ratio

The compound 3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one is the (S)-enantiomer known internationally as Tenalisib (development code RP6530, CAS 1639417-53-0), a synthetic small-molecule dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms p110δ and p110γ with additional salt-inducible kinase 3 (SIK3) inhibitory activity conferred by its major circulating metabolite IN0385. It belongs to the chromen-4-one class of PI3K inhibitors and is currently in Phase II clinical development for haematological malignancies and solid tumours including T-cell lymphoma, chronic lymphocytic leukaemia, and breast cancer.

Molecular Formula C23H18FN5O2
Molecular Weight 415.4 g/mol
Cat. No. B13401122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one
Molecular FormulaC23H18FN5O2
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5
InChIInChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)
InChIKeyHDXDQPRPFRKGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one (Tenalisib/RP6530) – Procurement-Relevant Identity and Class Assignment


The compound 3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one is the (S)-enantiomer known internationally as Tenalisib (development code RP6530, CAS 1639417-53-0), a synthetic small-molecule dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms p110δ and p110γ with additional salt-inducible kinase 3 (SIK3) inhibitory activity conferred by its major circulating metabolite IN0385 [1]. It belongs to the chromen-4-one class of PI3K inhibitors and is currently in Phase II clinical development for haematological malignancies and solid tumours including T-cell lymphoma, chronic lymphocytic leukaemia, and breast cancer [2]. Its molecular formula is C₂₃H₁₈FN₅O₂ with a molecular weight of 415.42 Da [3].

Why 3-(3-Fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one Cannot Be Substituted by Other PI3K Inhibitors – Critical Differentiation Rationale


The PI3K inhibitor landscape contains multiple approved agents (idelalisib, duvelisib, copanlisib, umbralisib) that share overlapping isoform targets but differ fundamentally in selectivity ratios, off-target kinase profiles, and clinical safety signatures [1]. Tenalisib is distinguished by a near-equipotent, balanced dual PI3Kδ/γ inhibition (IC₅₀ ratio δ/γ ≈ 0.74), which contrasts with the δ-skewed profile of duvelisib (IC₅₀ ratio δ/γ ≈ 0.093), and by a unique SIK3 inhibitory activity contributed by the metabolite IN0385 that is absent from all comparator molecules . These pharmacological differences translate into clinically meaningful divergence in both efficacy (e.g., ORR in T-cell lymphoma) and toxicity (e.g., transaminase elevation rates), as quantitatively substantiated below [2].

Quantitative Comparative Evidence Guide: 3-(3-Fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one Versus Closest Analogs


Balanced Dual PI3Kδ/γ Equipotent Inhibition – Differentiation from Duvelisib

Tenalisib exhibits a near-equipotent dual PI3Kδ/γ inhibition profile (IC₅₀ δ = 24.5–25 nM, γ = 33–33.2 nM; δ/γ ratio ≈ 0.74), whereas Duvelisib displays a markedly δ-skewed inhibition (IC₅₀ δ = 2.5 nM, γ = 27 nM; δ/γ ratio ≈ 0.093) . The 10.8-fold δ-over-γ preference of Duvelisib means that at clinically relevant concentrations, Duvelisib achieves substantially greater δ saturation before meaningful γ engagement, whereas Tenalisib engages both isoforms in a balanced manner. This balanced dual engagement is hypothesized to produce a differentiated immunomodulatory effect in the tumour microenvironment [1].

PI3K isoform selectivity biochemical IC₅₀ dual inhibition ratio

Unique Salt-Inducible Kinase 3 (SIK3) Inhibitory Activity via Metabolite IN0385 – Absent in All Comparator PI3K Inhibitors

Tenalisib is distinguished from all other clinically evaluated PI3K inhibitors by the SIK3 inhibitory activity of its major circulating metabolite, IN0385 [1]. This SIK3 activity is not a property of the parent compound but arises post-administration, contributing a secondary pharmacology that is absent from idelalisib, duvelisib, copanlisib, and umbralisib [2]. Preclinical studies in breast cancer cell lines demonstrated that Tenalisib potentiates the activity of paclitaxel and doxorubicin, an effect attributed at least in part to SIK3 inhibition [3]. SIK3 is implicated in tumour progression in solid tumours, providing a mechanistic rationale for the expansion of Tenalisib into breast cancer clinical trials (Phase II in locally advanced/metastatic breast cancer and metastatic triple-negative breast cancer) – an indication space not shared by PI3Kδ-selective inhibitors [4].

SIK3 inhibition IN0385 metabolite breast cancer dual pharmacology

Clinical Efficacy in Relapsed/Refractory T-Cell Lymphoma – Monotherapy ORR Comparison With Duvelisib Monotherapy

In a Phase I/Ib monotherapy study of Tenalisib in patients with relapsed/refractory T-cell lymphoma (R/R TCL), the overall response rate (ORR) in 35 evaluable patients was 45.7% (3 complete responses, 13 partial responses) with a median duration of response of 4.9 months [1]. For context, the Phase II PRIMO trial of Duvelisib monotherapy in R/R peripheral T-cell lymphoma (PTCL, n=123) reported an ORR of 48.0% (complete response rate [CRR] 33.3%) with median progression-free survival of 3.4 months and median overall survival of 12.4 months [2]. These data indicate that Tenalisib monotherapy achieves an ORR comparable to Duvelisib monotherapy in the same disease setting, despite Tenalisib being evaluated in a smaller, earlier-phase trial [3]. Notably, the Tenalisib Phase I/Ib study included both peripheral and cutaneous TCL subtypes, whereas PRIMO was restricted to PTCL.

T-cell lymphoma objective response rate phase I/Ib monotherapy efficacy

Favourable Hepatic Safety Profile – Grade ≥3 Transaminase Elevation Rate Versus Idelalisib

In the Phase I/Ib monotherapy study of Tenalisib in R/R TCL, the most frequently reported related grade ≥3 treatment-emergent adverse event was transaminase elevation, occurring in 21% of patients, with no dose-limiting toxicities observed in the fasting cohort and an MTD established at 800 mg BID [1]. In contrast, Idelalisib, when used as upfront therapy for CLL, caused grade ≥3 transaminitis in 54% of patients (13/24 subjects), with 79% of patients experiencing any-grade ALT or AST elevation [2]. The US prescribing information for Idelalisib carries a black box warning for fatal and/or severe hepatotoxicity, diarrhoea/colitis, pneumonitis, and intestinal perforation [3]. Tenalisib has not been associated with such severe immune-mediated toxicities in its clinical programme, and no black box warning exists for the compound [4]. This differential hepatic safety profile is a key consideration for procurement where in vivo or clinical models are sensitive to hepatotoxic confounds.

hepatotoxicity transaminase elevation safety differentiation PI3Kδ toxicity

Oral Bioavailability Advantage Versus Intravenous-Only Copanlisib Administration

Tenalisib is an orally bioavailable agent with >70% and >100% oral bioavailability in rat and dog, respectively, and a plasma half-life of 2–3 hours in preclinical species; in human Phase I evaluation, it demonstrated rapid absorption with a median half-life of 2.28 hours and dose-proportional pharmacokinetics up to 400 mg BID . Copanlisib, by contrast, is administered exclusively via intravenous infusion (60 mg on Days 1, 8, and 15 of a 28-day cycle), reflecting its limited oral bioavailability [1]. For chronic dosing studies requiring sustained target coverage, the oral route of Tenalisib eliminates the need for repeated IV access, which is particularly advantageous in rodent xenograft or syngeneic tumour models where oral gavage is the standard administration method [2].

oral bioavailability route of administration pharmacokinetics chronic dosing

Stereochemistry-Dependent PI3K Inhibitory Activity – S-Enantiomer (Tenalisib) Versus R-Enantiomer Control

The pharmacological activity of Tenalisib is stereochemistry-dependent: the (S)-enantiomer (CAS 1639417-53-0) displays potent dual PI3Kδ/γ inhibition with IC₅₀ values of 24.5–25 nM (δ) and 33–33.2 nM (γ), whereas the (R)-enantiomer (CAS 1639417-54-1) is >10-fold less active at PI3Kδ, as established in the patent literature [1]. The R-enantiomer serves as a chemically matched negative control for validating PI3K target engagement in cellular and in vivo assays. This is a critical differentiation for procurement: unlike Idelalisib or Duvelisib, for which no readily available inactive enantiomer exists, Tenalisib offers an enantiomer pair that enables rigorous target-specificity experiments .

chiral specificity enantiomer control stereochemistry-activity relationship assay validation

Optimal Research and Procurement Application Scenarios for 3-(3-Fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one (Tenalisib)


Elucidating Balanced PI3Kδ/γ Dual Inhibition in Immuno-Oncology Models

Investigators studying the relative contribution of PI3Kδ versus PI3Kγ in the tumour immune microenvironment should select Tenalisib over Duvelisib because of its near-equipotent dual inhibition (δ/γ IC₅₀ ratio 0.74 vs. 0.093). This balanced engagement permits simultaneous interrogation of both isoforms at overlapping concentration ranges, eliminating the δ-over-γ bias inherent to Duvelisib and enabling cleaner pharmacodynamic correlative analyses of pAKT and downstream signalling in both B-cell and T-cell compartments [1].

Investigating SIK3-Dependent Anti-Tumour Mechanisms in Breast Cancer

In breast cancer models where SIK3 is implicated in tumour progression, Tenalisib is the only PI3K inhibitor that provides SIK3 inhibitory pharmacology via its metabolite IN0385. Preclinical studies have demonstrated that Tenalisib potentiates the activity of paclitaxel and doxorubicin in breast cancer cell lines. Procurement of Tenalisib for combination studies with taxanes or anthracyclines enables investigation of PI3Kδ/γ + SIK3 co-inhibition that is not achievable with Idelalisib, Copanlisib, or Umbralisib [2].

Long-Term Oral Dosing Regimens in Rodent Tumour Models

For chronic in vivo efficacy studies requiring sustained PI3K pathway suppression, Tenalisib offers the practical advantage of oral administration (>70% oral bioavailability) versus the IV-only Copanlisib. The twice-daily oral dosing regimen validated in clinical trials (800 mg BID fasting) translates to a manageable oral gavage schedule in rodent models, with plasma concentrations exceeding EC₇₅ for 6–12 hours post-dose. This route-of-administration advantage reduces animal handling stress and eliminates the need for indwelling catheters .

Target-Engagement Validation Using the R-Enantiomer as a Negative Control

When experimental rigour requires a chemically matched negative control to confirm on-target PI3Kδ/γ activity, the Tenalisib S-/R-enantiomer pair provides a unique solution. The R-enantiomer (CAS 1639417-54-1), which is >10-fold less active at PI3Kδ, can be used at equimolar concentrations in parallel assays to distinguish target-mediated effects from off-target cytotoxicity. This enantiomer-control approach is a standard for high-confidence target validation and is not available for Idelalisib, Duvelisib, or Copanlisib [3].

Quote Request

Request a Quote for 3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.